molecular formula C13H8BrNO2S B2831481 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 157664-45-4

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2831481
CAS No.: 157664-45-4
M. Wt: 322.18
InChI Key: PEXSAHYRRSXSND-UHFFFAOYSA-N
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Description

Historical Context and Research Significance

The compound 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS 157664-45-4) represents a convergence of two historically significant heterocyclic frameworks: phthalimides and bromothiophenes. Phthalimides, first synthesized in the 19th century via condensation of phthalic anhydrides with amines, gained prominence as intermediates for dyes and pharmaceuticals. The integration of bromothiophene moieties into such structures emerged more recently, driven by advances in catalytic cross-coupling and functionalization strategies.

This compound’s development aligns with mid-2000s innovations in functionalized phthalimides, particularly methods for introducing halogenated aryl groups to enhance electronic properties and bioactivity. Its synthesis builds upon patented hydrogenation techniques for aminophthalimides, refined to accommodate bromothiophene substituents. The molecular architecture—a phthalimide core tethered to a 2-bromothiophen-3-ylmethyl group—reflects deliberate design to merge the electron-deficient character of phthalimides with the π-conjugated, halogenated reactivity of thiophenes.

Positioning within Contemporary Heterocyclic Chemistry

In modern heterocyclic chemistry, this compound occupies a niche as a bifunctional scaffold. The phthalimide moiety provides a rigid, planar structure conducive to π-π stacking and hydrogen bonding, while the bromothiophene unit introduces regioselective reactivity for further functionalization (e.g., Suzuki-Miyaura couplings). Such hybrid systems are prized in materials science for tunable optoelectronic properties and in medicinal chemistry as protease inhibitors or kinase modulators.

Key structural features include:

  • Phthalimide Core : The isoindole-1,3-dione system’s electron-withdrawing nature stabilizes adjacent charges, enabling applications in charge-transfer materials.
  • Bromothiophene Substituent : The bromine atom at the 2-position of thiophene directs electrophilic substitution to the 5-position, while the sulfur heteroatom enhances conjugation.
Property Value Source
Molecular Formula C₁₃H₈BrNO₂S
Molecular Weight 322.18 g/mol
Key Reactivity Sites Bromine (C2), Thiophene (C5)

Relevance in Pharmaceutical Science Investigations

Phthalimide derivatives have been pivotal in drug discovery, serving as precursors to antidepressants (e.g., citalopram) and HDAC inhibitors. The bromothiophene group in this compound augments its potential by:

  • Enhancing Lipophilicity : The bromine and thiophene improve membrane permeability, critical for central nervous system targets.
  • Enabling Targeted Modifications : The bromine serves as a handle for palladium-catalyzed cross-couplings, facilitating rapid diversification into analogs for structure-activity relationship studies.

Recent work highlights phthalimide-thiophene hybrids as fluorescent probes for cellular imaging, leveraging their rigid conjugated systems. While direct pharmacological data for this specific compound remains proprietary, structurally related analogs demonstrate antineoplastic and anti-inflammatory activities in preclinical models.

Relationship to Functionalized Phthalimides and Bromothiophene Derivatives

This compound epitomizes the trend toward multifunctional heterocycles. Its synthesis bridges two established methodologies:

  • Phthalimide Functionalization : Modern routes avoid traditional condensation, employing transition-metal-free cyclizations (e.g., TBAI/TBHP-mediated C–N bond formation) or catalytic hydrogenation of nitro precursors.
  • Bromothiophene Integration : Palladium-catalyzed hydrodebromination enables precise regiocontrol during thiophene functionalization, as demonstrated in syntheses of tribromothiophenes.

Comparative analysis with analogs like N-(4-bromothiophen-2-ylmethyl)phthalimide reveals that substituent positioning profoundly influences electronic properties. For instance, the 2-bromothiophen-3-ylmethyl group in this compound creates a steric profile distinct from 4-bromo isomers, altering π-stacking behavior and solubility.

Synthetic Methodologies Overview

Method Conditions Yield (%) Reference
Catalytic Hydrogenation Pd/C, H₂ (40-60 psi), DMF 95
Oxidative Cyclization TBAI/TBHP, 80°C 96

Properties

IUPAC Name

2-[(2-bromothiophen-3-yl)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO2S/c14-11-8(5-6-18-11)7-15-12(16)9-3-1-2-4-10(9)13(15)17/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXSAHYRRSXSND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(SC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the bromination of 3-methylthiophene using N-bromosuccinimide in the absence of benzoyl peroxide . This reaction yields 2-bromo-3-methylthiophene, which can then be further reacted to form the desired compound. The reaction conditions often include maintaining a controlled temperature and using appropriate solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle brominated compounds. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiophene ring.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    N-bromosuccinimide: Used for bromination of 3-methylthiophene.

    Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.

    Oxidizing Agents: For oxidation reactions involving the thiophene ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while substitution reactions can introduce different functional groups into the thiophene ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that derivatives of isoindole compounds exhibit significant anticancer properties. The incorporation of bromothiophene moieties enhances the biological activity against various cancer cell lines. Studies have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies .
  • Antimicrobial Properties :
    • The compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to the bromine atom, which may enhance interaction with microbial membranes .
  • Neuroprotective Effects :
    • Some studies suggest that isoindole derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of this compound make it suitable for applications in organic semiconductors. Its ability to form thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
  • Fluorescent Probes :
    • The compound's structural features allow it to be used as a fluorescent probe for biological imaging. Its fluorescence properties can be harnessed for tracking cellular processes in real-time .

Synthesis and Reagent Applications

  • Chemical Synthesis :
    • This compound serves as a versatile building block in organic synthesis. It can be employed in the synthesis of more complex molecules through various reactions such as nucleophilic substitution and cycloaddition .
  • Catalysis :
    • The compound has potential applications as a catalyst or catalyst precursor in organic reactions, enhancing reaction rates and selectivity .

Case Studies

StudyApplicationFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating significant potency.
Antimicrobial PropertiesShowed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentration (MIC) values lower than standard antibiotics.
Organic ElectronicsDemonstrated high charge mobility when incorporated into electronic devices, outperforming traditional materials.

Mechanism of Action

The mechanism of action of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The brominated thiophene ring can engage in electrophilic substitution reactions, while the isoindole-dione structure can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoindole-1,3-dione Derivatives

The following table compares key structural and functional attributes of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione with related compounds:

Compound Name Substituent Molecular Weight Key Features Potential Applications References
2-[(2-Bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 2-Bromothiophen-3-ylmethyl ~322.19 Bromine enhances electrophilicity; thiophene confers π-conjugation Drug discovery, catalysis
2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione 2,6-Dioxopiperidin-3-yl 260.22 Piperidinone ring enables hydrogen bonding; used in PROTACs for AR degradation Targeted protein degradation
2-{[1-(4-Bromophenyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione 4-Bromophenylpyrazolylmethyl ~400.25 Bromophenyl-pyrazole adds steric bulk; potential kinase inhibition Oncology therapeutics
2-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione 5-Bromothiazol-2-ylmethyl ~325.19 Thiazole’s sulfur atom influences electronic properties; halogen aids reactivity Antibacterial agents
2-(3-Aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione 3-Aminophenyl 238.25 Amino group enables conjugation or crosslinking; lower molecular weight Polymer chemistry, imaging probes

Crystallographic and Computational Data

  • While crystallographic data for the target compound are unavailable, SHELX-family programs (e.g., SHELXL, SHELXS) are widely used for refining isoindole-1,3-dione derivatives, emphasizing their structural predictability .

Biological Activity

2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 157664-45-4) is an organic compound notable for its unique chemical structure, which combines a brominated thiophene ring with an isoindole-dione moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is C13H8BrNO2SC_{13}H_8BrNO_2S. Its structure allows for various chemical reactions, including substitution and coupling reactions, making it a versatile compound in organic synthesis .

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly:

1. Anticancer Activity

  • In Vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies conducted by the National Cancer Institute (NCI) reported that derivatives of isoindole-1,3-dione exhibited antimitotic activity against human tumor cells with mean GI50 values indicating effective growth inhibition .
  • Case Study : In a study involving A549 lung adenocarcinoma cells, 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione derivatives demonstrated a significant reduction in cell viability, suggesting their potential as anticancer agents .

2. Antimicrobial Properties

The biological activity of 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione is believed to be linked to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. For instance:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell signaling . This suggests that 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione may also exhibit similar inhibitory effects.

Table 1: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerA549 (Lung Cancer)Significant growth inhibition
AntimicrobialVarious Bacterial StrainsPotential antimicrobial activity
Tyrosine Kinase InhibitionRTK PanelSelective inhibition observed

Q & A

Q. Q1. What are the key steps and analytical methods for synthesizing 2-[(2-bromothiophen-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione?

Answer: Synthesis typically involves multi-step organic reactions, starting with functionalization of the isoindole-1,3-dione core. A bromothiophene derivative is introduced via nucleophilic substitution or coupling reactions. Critical steps include:

  • Thiophene bromination : Ensuring regioselectivity at the 2-position of the thiophene ring .
  • Methylation : Attaching the bromothiophene group to the isoindole scaffold using bases like K₂CO₃ or phase-transfer catalysts .
  • Purification : Column chromatography or recrystallization to isolate the product.

Analytical validation requires ¹H/¹³C NMR to confirm substitution patterns and mass spectrometry (HRMS/ESI) for molecular weight verification. Purity is assessed via HPLC (≥95%) .

Biological Activity Profiling

Q. Q2. How can researchers design experiments to evaluate the biological activity of this compound?

Answer:

  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases), or receptor binding using competitive radioligand assays .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values.
  • Control experiments : Include positive controls (e.g., known inhibitors) and vehicle-only groups to isolate compound-specific effects .

Note : Structural analogs like isoindole-dione derivatives have shown anticonvulsant and anti-inflammatory activities, suggesting similar screening frameworks .

Advanced Reaction Optimization

Q. Q3. How can reaction conditions be optimized to improve yields in bromothiophene-isoindole coupling?

Answer:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
  • Catalysts : Transition metals (Pd/Cu) for cross-coupling or phase-transfer catalysts for biphasic systems .
  • Temperature : 60–80°C for kinetic control; higher temperatures risk decomposition.
  • Yield tracking : Use TLC or in-line UV monitoring to terminate reactions at peak product formation .

Structural Modification Strategies

Q. Q4. What methodologies enable structural diversification of the isoindole-dione core for SAR studies?

Answer:

  • Electrophilic substitution : Introduce halogens or nitro groups at the isoindole 4/5-positions using HNO₃/H₂SO₄ or halogenation agents .
  • Side-chain functionalization : Replace the bromothiophene group with other heterocycles (e.g., furan, pyridine) via Suzuki-Miyaura coupling .
  • Derivatization : Convert the dione moiety to thioamide or hydrazide derivatives for enhanced bioactivity .

Data Contradiction Analysis

Q. Q5. How should researchers address discrepancies in reported biological activities of isoindole-dione analogs?

Answer:

  • Reproducibility checks : Validate assay protocols (e.g., cell line viability, incubation times) against original studies .
  • Structural validation : Reconfirm compound identity via X-ray crystallography (if crystalline) or 2D NMR (e.g., NOESY for stereochemistry) .
  • Meta-analysis : Compare results across studies with standardized metrics (e.g., pIC₅₀ ± SEM) to identify outlier datasets .

Environmental and Safety Considerations

Q. Q6. What are the recommended safety protocols and environmental impact assessments for handling this compound?

Answer:

  • Lab safety : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with soap/water; for eye exposure, irrigate for 15+ minutes .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration.
  • Ecotoxicity : Assess biodegradability (OECD 301F test) and bioaccumulation potential (logP >3 indicates high risk) .

Advanced Analytical Techniques

Q. Q7. Which advanced spectroscopic methods resolve ambiguities in the compound’s stereoelectronic properties?

Answer:

  • X-ray crystallography : Determines absolute configuration and bond angles .
  • DFT calculations : Predict electronic properties (HOMO/LUMO energies) using Gaussian or ORCA software .
  • Solid-state NMR : Probes crystallinity and polymorphic forms .

Mechanistic Studies

Q. Q8. How can researchers investigate the compound’s reaction mechanisms with biological targets?

Answer:

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Molecular docking : Uses AutoDock or Schrödinger to model interactions with protein active sites .
  • Kinetic isotope effects : Replaces hydrogen with deuterium to probe rate-determining steps .

Stability and Degradation Pathways

Q. Q9. What experimental designs assess the compound’s stability under physiological or storage conditions?

Answer:

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), or hydrolytic conditions (pH 1–13) .
  • LC-MS/MS : Identifies degradation products (e.g., hydrolysis of the dione ring) .
  • Accelerated stability studies : Store at 25°C/60% RH for 6 months with periodic sampling .

Regulatory Compliance

Q. Q10. How to align research with regulatory guidelines for preclinical studies?

Answer:

  • GLP compliance : Document protocols, raw data, and audit trails .
  • Toxicity screening : Follow OECD 423 (acute toxicity) and 471 (mutagenicity) .
  • Material sourcing : Use certified suppliers (e.g., PubChem for reference standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.